molecular formula C20H18ClNO3 B012912 Fmoc-L-prolyl chloride CAS No. 103321-52-4

Fmoc-L-prolyl chloride

Cat. No.: B012912
CAS No.: 103321-52-4
M. Wt: 355.8 g/mol
InChI Key: DKNLJWSDGPXALN-SFHVURJKSA-N
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Description

Fmoc-L-prolyl chloride is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for amines. This protecting group is base-labile, meaning it can be removed under basic conditions, making it highly useful in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-prolyl chloride can be synthesized through the reaction of L-proline with fluorenylmethyloxycarbonyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Dissolve L-proline in a suitable solvent like dichloromethane.
  • Add fluorenylmethyloxycarbonyl chloride to the solution.
  • Introduce triethylamine to the mixture to neutralize the hydrochloric acid.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Purify the product through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-prolyl chloride primarily undergoes substitution reactions due to the presence of the reactive chloride group. The compound can react with various nucleophiles, including amines and alcohols, to form corresponding Fmoc-protected derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, tetrahydrofuran

    Bases: Triethylamine, pyridine

Major Products: The major products formed from these reactions are Fmoc-protected amino acids or peptides, which are crucial intermediates in peptide synthesis.

Scientific Research Applications

Fmoc-L-prolyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-L-prolyl chloride involves the formation of a stable carbamate linkage between the Fmoc group and the amino group of the target molecule. This linkage protects the amino group from unwanted reactions during the synthesis process. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

  • Fmoc-L-phenylalanine chloride
  • Fmoc-L-lysine chloride
  • Fmoc-L-alanine chloride

Comparison: Fmoc-L-prolyl chloride is unique due to the presence of the proline residue, which introduces a cyclic structure into the peptide chain. This cyclic structure can influence the conformation and stability of the resulting peptides, making this compound particularly useful in the synthesis of cyclic peptides and proteins .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c21-19(23)18-10-5-11-22(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNLJWSDGPXALN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001153224
Record name 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103321-52-4
Record name 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103321-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid (1.2 mg, 3.6 mmol) and 2 drops DMF in DCM was added oxalyl dichloride (2 g, 15.9 mmol), resulting in bubbling of the solution. After the solution stopped bubbling, the reaction solution was concentrated to give the crude product, which was directly used for the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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